4-Methoxypicolinimidamide hydrochloride
Overview
Description
4-Methoxypicolinimidamide hydrochloride is a chemical compound with the molecular formula C7H10ClN3O and a molecular weight of 187.63 g/mol . It is known for its role as a pyridyl carboxamidine ligand, which is utilized in nickel-catalyzed cross-coupling reactions . This compound is particularly significant in the field of organic synthesis due to its ability to facilitate the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of 4-Methoxypicolinimidamide hydrochloride is nickel . This compound acts as a ligand for nickel catalysis .
Mode of Action
This compound interacts with its target, nickel, to enable nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides . This interaction results in the formation of new chemical bonds, facilitating various chemical reactions.
Biochemical Pathways
It’s known that this compound plays a crucial role incross-coupling reactions . These reactions are fundamental in organic chemistry and are used in the synthesis of various pharmaceuticals and fine chemicals.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the facilitation of nickel-catalyzed cross-coupling reactions . These reactions enable the formation of new chemical bonds, which is a critical process in the synthesis of various chemical compounds.
Action Environment
It’s worth noting that the compound is typically stored under aninert atmosphere , suggesting that it may be sensitive to certain environmental conditions such as oxygen exposure.
Biochemical Analysis
Biochemical Properties
4-Methoxypicolinimidamide hydrochloride plays a significant role in biochemical reactions, particularly in nickel-catalyzed cross-coupling reactions . It acts as a pyridyl carboxamidine ligand, facilitating the coupling of nitrogen heterocycles with alkyl halides . This compound interacts with various enzymes and proteins involved in these reactions, including nickel-based catalysts. The nature of these interactions is primarily coordination bonding, where the nitrogen atoms in this compound coordinate with the nickel center, stabilizing the catalytic complex and enhancing its reactivity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role as a ligand in catalytic reactions suggests potential impacts on cell function, particularly in cells involved in metabolic and synthetic pathways. It may influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of nickel-catalyzed enzymes
Molecular Mechanism
At the molecular level, this compound exerts its effects through coordination bonding with nickel catalysts . This interaction enhances the catalytic activity of nickel, enabling efficient cross-coupling reactions. The compound may also influence enzyme inhibition or activation, depending on the specific reaction conditions and substrates involved . Changes in gene expression may occur as a result of altered enzyme activity, although detailed studies are required to confirm this mechanism.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in catalytic reactions. The compound is stable under inert atmosphere and room temperature conditions . Over time, its activity may decrease due to potential degradation or interaction with other compounds in the reaction mixture. Long-term effects on cellular function have not been extensively studied, but maintaining optimal storage conditions is essential for preserving its reactivity .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been well-documented. As with any chemical compound, varying dosages may result in different biological responses. Threshold effects, as well as toxic or adverse effects at high doses, should be carefully evaluated in preclinical studies to ensure safe and effective use .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a ligand in nickel-catalyzed reactions . It interacts with enzymes and cofactors that facilitate these reactions, potentially affecting metabolic flux and metabolite levels. Detailed studies on its metabolic pathways are needed to fully understand its impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. Its interaction with nickel catalysts suggests that it may be localized to areas where these catalytic reactions occur
Subcellular Localization
The subcellular localization of this compound is likely influenced by its role in catalytic reactions. It may be directed to specific compartments or organelles where nickel-catalyzed cross-coupling reactions take place . Targeting signals or post-translational modifications that direct its localization have not been identified, and additional studies are needed to determine its precise subcellular distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxypicolinimidamide hydrochloride typically involves the reaction of 4-methoxypyridine-2-carboxamidine with hydrochloric acid . The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol and acetonitrile, and reagents like potassium carbonate . The reaction temperature is maintained around 90°C to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes where the reactants are combined in reactors under inert atmospheres to prevent unwanted side reactions . The product is then purified through crystallization or other separation techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Methoxypicolinimidamide hydrochloride undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It acts as a ligand in nickel-catalyzed cross-coupling reactions with alkyl halides.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the methoxy group.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nickel catalysts, alkyl halides, and solvents like ethanol and acetonitrile . The reactions are typically carried out under inert atmospheres to prevent oxidation and other side reactions .
Major Products Formed
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in pharmaceutical and chemical synthesis .
Scientific Research Applications
4-Methoxypicolinimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in nickel-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
4-Methoxypicolinimidamide hydrochloride can be compared with other similar compounds such as:
Pyridine-2,6-bis(carboximidamide) dihydrochloride: Another ligand used in nickel catalysis.
N-Cyano-4-methoxy-picolinimidamide: A related compound with similar applications in cross-coupling reactions.
tBubpyCAMCN: A ligand used in similar catalytic processes.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and selectivity in nickel-catalyzed cross-coupling reactions .
Properties
IUPAC Name |
4-methoxypyridine-2-carboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c1-11-5-2-3-10-6(4-5)7(8)9;/h2-4H,1H3,(H3,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUDWIBACXLPIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704287 | |
Record name | 4-Methoxypyridine-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179361-66-0 | |
Record name | 4-Methoxypyridine-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxypyridine-2-carboximidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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